molecular formula C13H17BClNO4 B2866125 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester CAS No. 2377607-14-0

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester

Cat. No.: B2866125
CAS No.: 2377607-14-0
M. Wt: 297.54
InChI Key: DTVZLIQBKIVYAG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester typically involves the reaction of 5-chloro-2-methyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 2-Thienylboronic acid, pinacol ester

Uniqueness

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZLIQBKIVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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